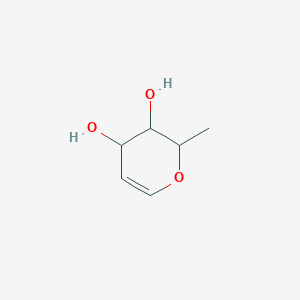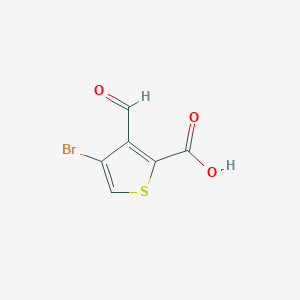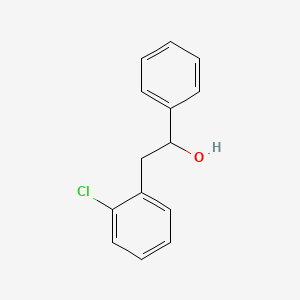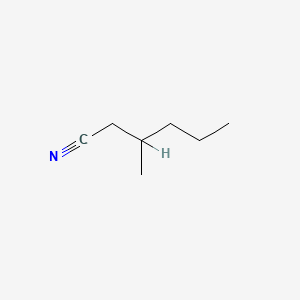
2-(Dimethoxymethyl)thiophene
Overview
Description
2-(Dimethoxymethyl)thiophene is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-DIMETHOXYMETHYL-THIOPHENE and 2-thiophenecarboxaldehyde dimethyl acetal .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of 2-(Dimethoxymethyl)thiophene is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For example, the oxidation of thiophene initiated by hydroperoxyl radical has been studied . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered .Scientific Research Applications
Electronic and Optical Properties
Thiophene derivatives, such as 2-(Dimethoxymethyl)thiophene, have been extensively studied for their impact on the electronic and optical properties of materials. For example, the introduction of dimethylsilyl groups in thiophene rings significantly influences their structure and electronic characteristics. This is evident in studies like Kyushin, Matsuura, and Matsumoto's work on 2,3,4,5-Tetrakis(dimethylsilyl)thiophene, which highlighted how these modifications can affect molecular orbital calculations and UV spectroscopy outcomes (Kyushin, Matsuura, & Matsumoto, 2006).
Application in Lithium-Ion Batteries
In the field of energy storage, thiophene derivatives have shown potential as functional additives in lithium-ion batteries. Xia, Xia, and Liu's research indicated that thiophene derivatives could improve the cycling performance of high-voltage LiCoO2, forming a protective layer on the cathode surface and enhancing battery stability (Xia, Xia, & Liu, 2015).
Semiconductor Applications
Thiophene derivatives are also notable in semiconductor applications. The unique three-dimensional molecular arrangements of thiophene derivatives, as found in dimethyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, have been shown to act as superior semiconductor channels in field-effect transistors, demonstrating notable mobility (Kang et al., 2010).
Versatility in Material Science
The versatility of thiophene-based materials is another significant aspect, with applications ranging from electronic and optoelectronic devices to the selective detection of biopolymers. Barbarella, Melucci, and Sotgiu's overview of recent research on thiophene-based materials underscores this diversity (Barbarella, Melucci, & Sotgiu, 2005).
Photodegradation and Polymer Synthesis
Research into the photodegradation of thiophene derivatives and their role in polymer synthesis is another area of interest. For instance, the study of poly[2,5-bis(dimethylsilyl)thiophene] by Hu and Weber revealed insights into the degradation mechanisms of these polymers and their potential applications (Hu & Weber, 1989).
Safety and Hazards
properties
IUPAC Name |
2-(dimethoxymethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQCPVSGPLLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CS1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473692 | |
| Record name | 2-DIMETHOXYMETHYL-THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5370-67-2 | |
| Record name | 2-DIMETHOXYMETHYL-THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3270885.png)








